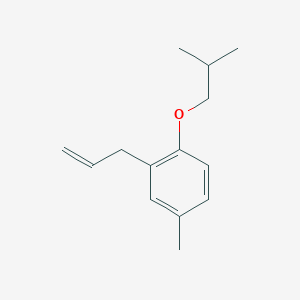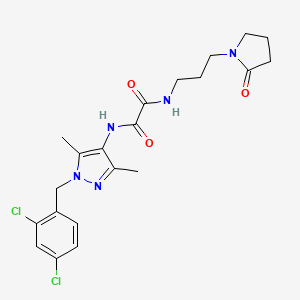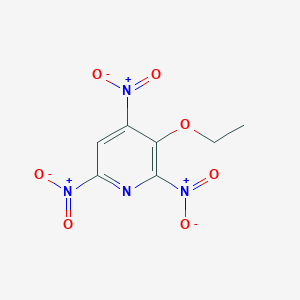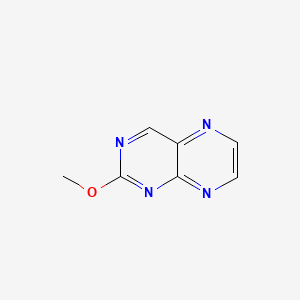![molecular formula C17H22ClN3O4S B12640953 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl sulfonyl derivative, followed by its reaction with proline derivatives to form the desired piperidine carboxamide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Wissenschaftliche Forschungsanwendungen
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole: This compound shares the chlorophenyl sulfonyl group but differs in its core structure, leading to different chemical and biological properties.
1-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide: This compound has a similar piperidine carboxamide structure but with variations in the substituents, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C17H22ClN3O4S |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22) |
InChI-Schlüssel |
UUKDKDRXGZUIOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)



![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)







![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
